3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid
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Overview
Description
“3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid” is a chemical compound with the CAS Number: 1613049-50-5 . It has a molecular weight of 166.18 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H10N2O2/c1-2-10-6-5-9-7(10)3-4-8(11)12/h3-6H,2H2,1H3,(H,11,12)/b4-3+ . This code provides a specific description of the molecule’s structure.Scientific Research Applications
Polymer Synthesis
One notable application of imidazolium-based compounds, closely related to 3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid, is in the synthesis of double hydrophilic block copolymers (DHBCs). These copolymers are synthesized through the reversible addition fragmentation chain transfer (RAFT) process, using imidazolium-based ionic liquid (IL) monomers and methacrylic acid (MAA). The resulting polymers have hydrophilic properties and are used as macro-chain transfer agents (CTAs) in further chain extension experiments, producing PIL-1-b-PAm, PMAA-b-PIL-2, and PMAA-b-PIL-3 type copolymers (Vijayakrishna et al., 2008).
Reaction Dynamics
Another study examined the reaction dynamics of 2-unsubstituted 1H-imidazole N-oxides with ethyl acrylate, revealing that the expected ethenylation at C(2) does not occur. Instead, the reaction follows an unexpected path, leading to the formation of 3-hydroxyacrylates and ultimately dehydrated 2+1 adducts of 1H-imidazole N-oxide and ethyl acrylate. This finding highlights the unique reactivity of imidazole N-oxides and their derivatives in organic synthesis (Mlostoń et al., 2012).
Synthesis and Evaluation of GABA Uptake Inhibitors
In the realm of medicinal chemistry, derivatives of 3-(1H-imidazol-2-yl)propanoic acid have been synthesized and evaluated as potential mGAT3 selective GABA uptake inhibitors. These compounds, including an N-substituted (2E)-3-(1H-imidazol-2-yl)prop-2-enoic acid, have been characterized for their inhibitory potencies against mouse GABA transporter proteins. This research is significant for the development of therapeutic agents targeting GABA transporters (Kerscher-Hack et al., 2016).
Antimicrobial Applications
Furthermore, imidazole derivatives, including those structurally related to this compound, have been synthesized and their antimicrobial activities evaluated. These compounds have shown significant activity against various bacterial strains, highlighting their potential as antimicrobial agents (Demirayak et al., 2000).
Safety and Hazards
Mechanism of Action
The mechanism of action, pharmacokinetics, and effects of imidazole derivatives can vary greatly depending on their specific chemical structure. Some imidazole derivatives work by interfering with the synthesis of essential components of microbial cells, thereby exerting an antimicrobial effect .
Pharmacokinetics, which include absorption, distribution, metabolism, and excretion (ADME) properties, can also vary. Factors such as solubility, stability, and the presence of functional groups can influence these properties .
The action of these compounds can be influenced by various environmental factors such as pH, temperature, and the presence of other substances that can interact with the compound .
Properties
IUPAC Name |
(E)-3-(1-ethylimidazol-2-yl)prop-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-2-10-6-5-9-7(10)3-4-8(11)12/h3-6H,2H2,1H3,(H,11,12)/b4-3+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOQUAICTHKEIND-ONEGZZNKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1C=CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=CN=C1/C=C/C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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